N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide
Description
N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide is a brominated aliphatic trifluoroacetamide derivative characterized by a 3-oxobutyl chain substituted with a bromine atom at the 4-position. This compound is structurally distinct from aryl-substituted trifluoroacetamides due to its aliphatic backbone, which confers unique reactivity and physicochemical properties. The ketone and bromine moieties in the butyl chain make it a versatile intermediate for nucleophilic substitutions, cross-coupling reactions, or further functionalization in organic synthesis .
Properties
IUPAC Name |
N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3NO2/c7-3-4(12)1-2-11-5(13)6(8,9)10/h1-3H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITACOZPCVCHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, interfering with their catalytic activity.
Binding Affinity: The trifluoroacetamide group enhances binding affinity to target proteins.
Pathways Involved:
Signal Transduction: Inhibition of signaling pathways that are crucial for cellular processes.
Metabolic Pathways: Interference with metabolic enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Backbone Differences : The target compound’s aliphatic chain contrasts with aryl-substituted analogs (e.g., ), which exhibit aromatic rings. Aliphatic chains generally increase flexibility and reduce conjugation, affecting solubility and reactivity .
Reactivity: The bromine in the aliphatic chain (target compound) is more reactive toward nucleophilic substitution (e.g., Suzuki coupling) compared to aromatic bromine, which requires harsher conditions . The ketone at the 3-position enables enolate formation or reductive amination, unlike aryl analogs dominated by electrophilic aromatic substitution .
Electron-withdrawing groups (e.g., CF₃ in ) enhance the electrophilicity of the acetamide carbonyl, influencing hydrolysis rates or binding in medicinal chemistry .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s ketone (C=O) is expected to show a strong absorption near 1700–1750 cm⁻¹ , distinct from aryl carbonyls (e.g., 1680–1720 cm⁻¹ in ) .
- NMR :
- Solubility : Aliphatic chains (target) may improve solubility in polar aprotic solvents (e.g., DMF) compared to aryl analogs, which are more lipophilic .
Biological Activity
N-(4-bromo-3-oxobutyl)-2,2,2-trifluoroacetamide is a chemical compound with significant biological activity. Its molecular formula is C8H11BrF3NO2, and it has a molecular weight of approximately 290.08 g/mol. The compound features a trifluoromethyl group and a bromo substituent on the butyl chain, which contribute to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : It has been noted for its potential effectiveness against various bacterial strains by inhibiting essential bacterial enzymes such as enoyl reductase (FabI) in pathogens like Staphylococcus aureus and Plasmodium falciparum .
- Neuropharmacological Effects : Research indicates that similar compounds can modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis has been conducted to evaluate the influence of different substituents on the biological activity of related compounds. For instance, the presence of a bromine atom on the aromatic ring has been shown to enhance binding affinity at dopamine receptors, which are crucial in neuropharmacology .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/ Receptor | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Plasmodium | Inhibition of enoyl reductase |
| Neuropharmacological | Dopamine D2 and D3 receptors | Modulation of receptor activity |
Case Study 1: Antimicrobial Efficacy
In a study focused on the antibacterial properties of this compound, researchers evaluated its effectiveness against several strains of bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, demonstrating its potential as an antibacterial agent.
Case Study 2: Receptor Binding Affinity
Another investigation assessed the binding affinity of related compounds at dopamine receptors. The findings showed that modifications to the alkyl chain significantly influenced receptor selectivity and potency. For example, compounds with larger alkyl groups exhibited reduced affinity for the D3 receptor compared to those with smaller substituents .
Research Findings
Recent studies have highlighted the importance of functional groups in determining the biological activity of this compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent plays a critical role in receptor interactions.
Table 2: Binding Affinity Data for Related Compounds
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| N-(4-bromo-3-oxobutyl)-... | D3 | 14.0 ± 7.4 |
| Related Compound A | D3 | 26.5 ± 12.9 |
| Related Compound B | D3 | 51.6 ± 40.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
